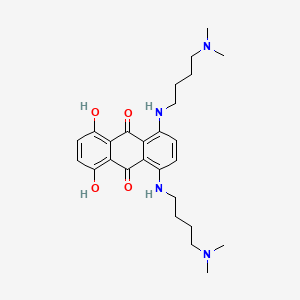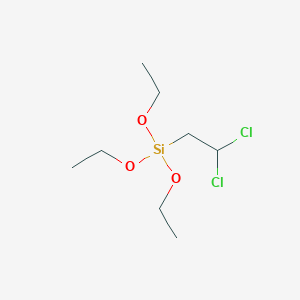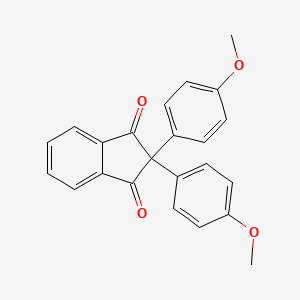![molecular formula C28H16N8Na2O13S2 B14471785 Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate CAS No. 70210-24-1](/img/structure/B14471785.png)
Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. This compound is characterized by its multiple azo groups, which contribute to its stability and color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-dihydroxy-5-(4-nitrophenyl)aniline. This involves treating the aniline derivative with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonic acid. This step is carried out in an alkaline medium to facilitate the formation of the azo bond.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The hydroxyl and nitro groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or sulfonating agents.
Major Products
Oxidation: Various quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile and printing industries for coloring fabrics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Azo Bond Formation: The azo groups can form stable bonds with other molecules, leading to the formation of complex structures.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-2,7-disulphonate
- 2-Hydroxy-5-((4-nitrophenyl)diazenyl)benzaldehyde
Uniqueness
5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is unique due to its multiple azo groups and the presence of both hydroxyl and nitro substituents. These features contribute to its stability, vibrant color properties, and versatility in various applications.
Propriétés
Numéro CAS |
70210-24-1 |
|---|---|
Formule moléculaire |
C28H16N8Na2O13S2 |
Poids moléculaire |
782.6 g/mol |
Nom IUPAC |
disodium;5-[[2,4-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H18N8O13S2.2Na/c37-23-13-24(38)21(12-20(23)31-29-15-1-5-17(6-2-15)35(40)41)32-33-22-11-19(50(44,45)46)9-14-10-25(51(47,48)49)27(28(39)26(14)22)34-30-16-3-7-18(8-4-16)36(42)43;;/h1-13,37-39H,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
Clé InChI |
LVGAADSJOUNIDE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)

![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)









![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)

